ORM-10103
Overview
Description
ORM-10103 is a novel and specific inhibitor of the sodium-calcium exchanger (NCX). This compound has shown significant potential in reducing early and delayed afterdepolarizations in cardiac cells, making it a promising candidate for preventing arrhythmogenic events .
Preparation Methods
Synthetic Routes and Reaction Conditions
ORM-10103 is synthesized through a series of chemical reactions involving specific reagents and conditions. The detailed synthetic route is proprietary, but it involves the use of organic solvents and catalysts to achieve the desired chemical structure .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in a controlled environment to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
ORM-10103 primarily undergoes substitution reactions due to its chemical structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include organic solvents like dimethyl sulfoxide (DMSO) and catalysts that facilitate the substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from the reactions involving this compound depend on the specific reagents and conditions used. the primary focus is on maintaining the integrity of the sodium-calcium exchanger inhibitory properties .
Scientific Research Applications
ORM-10103 has a wide range of scientific research applications:
Mechanism of Action
ORM-10103 exerts its effects by selectively inhibiting the sodium-calcium exchanger. This inhibition reduces both the inward and outward NCX currents, thereby preventing early and delayed afterdepolarizations in cardiac cells. The molecular targets include the NCX proteins, and the pathways involved are related to calcium ion homeostasis and excitation-contraction coupling in cardiac myocytes .
Comparison with Similar Compounds
Similar Compounds
SEA0400: Another NCX inhibitor with similar properties but less selectivity compared to ORM-10103.
KB-R7943: An older NCX inhibitor with broader effects on other ion channels.
Uniqueness of this compound
This compound stands out due to its high selectivity for the sodium-calcium exchanger and its minimal effects on other ion channels, such as the L-type calcium channels. This makes it a more targeted and potentially safer option for therapeutic use .
Properties
IUPAC Name |
5-nitro-2-[(2-phenyl-3,4-dihydro-2H-chromen-6-yl)oxy]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c23-22(24)16-7-11-20(21-13-16)25-17-8-10-19-15(12-17)6-9-18(26-19)14-4-2-1-3-5-14/h1-5,7-8,10-13,18H,6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZONLGPIHCCJOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)OC3=NC=C(C=C3)[N+](=O)[O-])OC1C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10591873 | |
Record name | 5-Nitro-2-[(2-phenyl-3,4-dihydro-2H-1-benzopyran-6-yl)oxy]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10591873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
488847-28-5 | |
Record name | 5-Nitro-2-[(2-phenyl-3,4-dihydro-2H-1-benzopyran-6-yl)oxy]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10591873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 488847-28-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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